Cas no 478043-45-7 (4-[(4-Chlorophenyl)imino]-2,3-dihydro-1lambda~6~-thieno[2,3-b]thiopyran-1,1-dione)
![4-[(4-Chlorophenyl)imino]-2,3-dihydro-1lambda~6~-thieno[2,3-b]thiopyran-1,1-dione structure](https://ja.kuujia.com/scimg/cas/478043-45-7x500.png)
4-[(4-Chlorophenyl)imino]-2,3-dihydro-1lambda~6~-thieno[2,3-b]thiopyran-1,1-dione 化学的及び物理的性質
名前と識別子
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- 4-[(4-chlorophenyl)imino]-2,3-dihydro-1lambda~6~-thieno[2,3-b]thiopyran-1,1-dione
- Oprea1_327741
- MLS000721114
- HMS2676F20
- SMR000335303
- 4-[(4-Chlorophenyl)imino]-2,3-dihydro-thieno[2,3-b]thiopyran-1,1-dione
- 4-[(4-Chlorophenyl)imino]-2,3-dihydro-1lambda~6~-thieno[2,3-b]thiopyran-1,1-dione
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- MDL: MFCD01815044
- インチ: 1S/C13H10ClNO2S2/c14-9-1-3-10(4-2-9)15-12-6-8-19(16,17)13-11(12)5-7-18-13/h1-5,7H,6,8H2/b15-12+
- InChIKey: JXSPUKOREKGTFZ-NTCAYCPXSA-N
- ほほえんだ: ClC1C=CC(=CC=1)/N=C1/C2C=CSC=2S(CC/1)(=O)=O
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 4
- 重原子数: 19
- 回転可能化学結合数: 1
- 複雑さ: 464
- 疎水性パラメータ計算基準値(XlogP): 3.1
- トポロジー分子極性表面積: 83.1
4-[(4-Chlorophenyl)imino]-2,3-dihydro-1lambda~6~-thieno[2,3-b]thiopyran-1,1-dione 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
abcr | AB300089-100mg |
4-[(4-Chlorophenyl)imino]-2,3-dihydro-thieno[2,3-b]thiopyran-1,1-dione; . |
478043-45-7 | 100mg |
€283.50 | 2025-02-20 | ||
abcr | AB300089-100 mg |
4-[(4-Chlorophenyl)imino]-2,3-dihydro-thieno[2,3-b]thiopyran-1,1-dione; . |
478043-45-7 | 100mg |
€221.50 | 2023-04-26 |
4-[(4-Chlorophenyl)imino]-2,3-dihydro-1lambda~6~-thieno[2,3-b]thiopyran-1,1-dione 関連文献
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Fei Bu,Shou-Jun Xiao CrystEngComm, 2010,12, 3385-3387
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Xiang Xiao,Jiguo Tu,Zheng Huang,Shuqiang Jiao Phys. Chem. Chem. Phys., 2021,23, 10326-10334
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Y. D. Chen,J. J. Xu,Y. Wang,H. Chen,Q. J. Luo,X. D. Li,W. P. Zhu RSC Adv., 2017,7, 1260-1265
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Christopher R. Driscoll,Brodie L. Reid,Matthew J. McIldowie,Sara Muzzioli,Gareth L. Nealon,Brian W. Skelton,Stefano Stagni,David H. Brown,Massimiliano Massi,Mark I. Ogden Chem. Commun., 2011,47, 3876-3878
4-[(4-Chlorophenyl)imino]-2,3-dihydro-1lambda~6~-thieno[2,3-b]thiopyran-1,1-dioneに関する追加情報
Chemical Profile of 4-[(4-Chlorophenyl)imino]-2,3-dihydro-1lambda~6~-thieno[2,3-b]thiopyran-1,1-dione (CAS No. 478043-45-7)
4-[(4-Chlorophenyl)imino]-2,3-dihydro-1lambda~6~-thieno[2,3-b]thiopyran-1,1-dione is a complex heterocyclic compound that has garnered significant attention in the field of pharmaceutical chemistry due to its unique structural features and potential biological activities. This compound belongs to the thiopyran-thienothiophene class of molecules, which are known for their diverse pharmacological properties. The presence of a 4-chlorophenyl group and an imino functional group contributes to its intriguing chemical reactivity and biological interactions.
The molecular structure of this compound is characterized by a fused ring system consisting of a thiophene ring and a thiopyran ring, connected through a six-membered lactam ring. This intricate arrangement provides multiple sites for chemical modification and interaction with biological targets. The 1lambda~6~ notation in the name suggests a specific conformation or configuration of the heterocyclic system, which is crucial for understanding its behavior in biological environments.
In recent years, there has been growing interest in exploring the pharmacological potential of thiopyran-thienothiophene derivatives. These compounds have shown promise in various preclinical studies as inhibitors of key enzymes and receptors involved in inflammatory and metabolic diseases. The 4-chlorophenyl substituent in particular has been identified as a valuable moiety for enhancing binding affinity and selectivity towards target proteins.
One of the most compelling aspects of this compound is its potential as a scaffold for drug discovery. The combination of the thiophene and thiopyran rings creates a rigid structure that can be fine-tuned through synthetic modifications to optimize pharmacokinetic properties. Researchers have been exploring various derivatives of this compound to identify more potent and selective inhibitors of enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are implicated in pain, inflammation, and oxidative stress.
The imino group in the molecule plays a critical role in its reactivity and biological activity. This functional group can participate in hydrogen bonding interactions with biological targets, enhancing binding affinity. Additionally, the imino group can undergo various chemical transformations, making it a versatile platform for synthetic chemistry. Recent studies have demonstrated that modifications around the imino group can significantly alter the pharmacological profile of these compounds, leading to the discovery of novel therapeutic agents.
The CAS number 478043-45-7 uniquely identifies this compound and distinguishes it from other molecules with similar structures. This systematic naming ensures clarity and precision in scientific communication, facilitating accurate database searches and literature reviews. The compound's unique structure and potential biological activities make it an attractive candidate for further investigation in medicinal chemistry.
Recent advances in computational chemistry have enabled researchers to predict the binding modes and interactions of this compound with biological targets with high accuracy. Molecular docking studies have revealed that the 4-chlorophenyl group and the imino moiety are critical for binding to target proteins such as COX-2 and 5-lipoxygenase. These insights have guided the design of more potent derivatives with improved pharmacological properties.
In addition to its potential as an anti-inflammatory agent, this compound has also shown promise in other therapeutic areas. Preliminary studies suggest that it may have neuroprotective effects, making it a candidate for treating neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease. The ability of the molecule to cross the blood-brain barrier is particularly noteworthy, as many drug candidates fail due to poor penetration into this critical region.
The synthesis of this compound involves multi-step organic reactions that require careful optimization to achieve high yields and purity. Advanced synthetic techniques such as transition metal-catalyzed reactions have been employed to streamline the synthetic pathway. These methods not only improve efficiency but also minimize unwanted byproducts, ensuring that the final product meets pharmaceutical standards.
The structural complexity of this molecule presents both challenges and opportunities for drug development. While it may be difficult to synthesize on an industrial scale, its unique properties make it a valuable scaffold for discovering new drugs. Researchers are continuously exploring innovative synthetic strategies to overcome these challenges and make this compound more accessible for therapeutic applications.
The growing body of evidence supporting the pharmacological potential of thiopyran-thienothiophene derivatives underscores the importance of continued research in this area. As our understanding of these compounds evolves, new therapeutic opportunities are likely to emerge. The development of novel synthetic methodologies will be crucial in realizing this potential, enabling researchers to access more derivatives with tailored pharmacological profiles.
In conclusion, 4-[(4-Chlorophenyl)imino]-2,3-dihydro-1lambda~6~-thieno[2,3-b]thiopyran-1,1-dione (CAS No. 478043-45-7) is a structurally complex and biologically active molecule with significant therapeutic potential. Its unique features make it an attractive candidate for further investigation in drug discovery efforts aimed at treating inflammation-related diseases and neurodegenerative disorders. Continued research into its synthesis, mechanism of action, and pharmacological effects will likely lead to new insights and applications in medicinal chemistry.
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